molecular formula C2H2NO2- B1260909 Iminoacetate

Iminoacetate

Cat. No. B1260909
M. Wt: 72.04 g/mol
InChI Key: TVMUHOAONWHJBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroglycinate is the carboxylate anion of 1,2-didehydroglycine. It is a conjugate base of a dehydroglycine and a dehydroglycine zwitterion.

Scientific Research Applications

Chelating Applications

Iminoacetate, particularly iminodiacetate, is used in the preparation of chelating resins. These resins are synthesized through the carboxymethylation of bromoacetate and have shown efficacy in retaining amino acids. They're useful in ligand-exchange fractionation of proteins, although they do not differentiate transfer RNA from aminoacylated RNA (Gozdzicka-Jozefiak & Augustyniak, 1977).

Adsorption Properties

A resin bearing iminoacetate functions, prepared from glycidyl methacrylate-divinylbenzene, demonstrates powerful adsorption characteristics toward non-transition metal ions (like Zn2+, Cd2+, Pb2+) and alkaline earth metal ions (Ca2+, Mg2+). The sodium form of this resin has a slightly higher uptake capacity for metal ions compared to its hydrogen form, making it useful in various purification processes (Atia, Donia, & Elwakeel, 2005).

Medical Imaging Applications

Iminodiacetate complexes of technetium are utilized in diagnostic medical imaging. Their chemical structure and properties, though not fully understood, are crucial in creating imaging agents. Studies have explored these complexes' formation with various ligands and highlighted the variability of the products based on reaction conditions (Russell & Speiser, 1982).

Role in Antibody Development

Antibodies, critical in clinical chemistry and environmental research, have been developed for various assays. The production of key immunoreagents has incorporated structures like phenoxyacetic acid and iminoacetate. This indicates the role of iminoacetate-related compounds in advancing antibody development for environmental and food analysis (Fránek & Hruška, 2018).

Synthesis of Iminosugars

Iminosugars, including those derived from iminoacetate, have potential applications in treating type 2 diabetes mellitus and lysosomal storage disorders. They interact with the human glucose sensor sodium/glucose cotransporter type 3 (hSGLT3), providing insights into substrate binding interactions and potential clinical applications (Voss et al., 2007).

properties

Product Name

Iminoacetate

Molecular Formula

C2H2NO2-

Molecular Weight

72.04 g/mol

IUPAC Name

2-iminoacetate

InChI

InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1

InChI Key

TVMUHOAONWHJBV-UHFFFAOYSA-M

Canonical SMILES

C(=N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iminoacetate
Reactant of Route 2
Iminoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.